Cas no 62458-42-8 ((+)-3-oxoeudesma-4,11(13)-dien-12-oic acid)

(+)-3-oxoeudesma-4,11(13)-dien-12-oic acid 化学的及び物理的性質
名前と識別子
-
- (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid
- 3-oxo-4,11(13)-eudesmadien-12-oic acid
- 3-oxocostusic acid
- 3-oxo-eremophila-4,11(13)dien-12-oic acid
- 3-Oxoisocostic acid
- 3-oxo-isocostic acid
- 3-Oxo-isocostussaeure
- selina-4,11(13)dien-3-on-12-oic acid
- CHEMBL4067217
- AKOS040763488
- 62458-42-8
- FS-8287
- Pterodonoic acid
- 2-[(2R,4aS)-4a,8-dimethyl-7-oxo-1,2,3,4,5,6-hexahydronaphthalen-2-yl]prop-2-enoic Acid
-
- インチ: InChI=1S/C15H20O3/c1-9(14(17)18)11-4-6-15(3)7-5-13(16)10(2)12(15)8-11/h11H,1,4-8H2,2-3H3,(H,17,18)
- InChIKey: RDGFGQJFNSCICW-UHFFFAOYSA-N
- ほほえんだ: CC1=C2CC(CCC2(C)CCC1=O)C(=C)C(O)=O |c:1|
計算された属性
- せいみつぶんしりょう: 248.14124450g/mol
- どういたいしつりょう: 248.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(+)-3-oxoeudesma-4,11(13)-dien-12-oic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6467-5 mg |
Pterodonoic acid |
62458-42-8 | 5mg |
¥4340.00 | 2022-04-26 | ||
ChemFaces | CFN95183-5mg |
Pterodonoic acid |
62458-42-8 | >98% | 5mg |
$413 | 2023-09-19 | |
ChemFaces | CFN95183-5mg |
Pterodonoic acid |
62458-42-8 | >98% | 5mg |
$413 | 2021-07-22 | |
TargetMol Chemicals | TN6467-5mg |
Pterodonoic acid |
62458-42-8 | 5mg |
¥ 4280 | 2024-07-19 | ||
TargetMol Chemicals | TN6467-5 mg |
Pterodonoic acid |
62458-42-8 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
TargetMol Chemicals | TN6467-1 ml * 10 mm |
Pterodonoic acid |
62458-42-8 | 1 ml * 10 mm |
¥ 4380 | 2024-07-19 | ||
TargetMol Chemicals | TN6467-1 mL * 10 mM (in DMSO) |
Pterodonoic acid |
62458-42-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-15 |
(+)-3-oxoeudesma-4,11(13)-dien-12-oic acid 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Sesquiterpenoids Eudesmane, isoeudesmane or cycloeudesmane sesquiterpenoids
(+)-3-oxoeudesma-4,11(13)-dien-12-oic acidに関する追加情報
Comprehensive Guide to (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid (CAS No. 62458-42-8): Properties, Applications, and Research Insights
(+)-3-oxoeudesma-4,11(13)-dien-12-oic acid (CAS No. 62458-42-8) is a naturally occurring sesquiterpenoid compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and natural product research. This compound belongs to the eudesmane family of terpenoids, characterized by its unique oxo and dien functional groups. Researchers and industries are increasingly interested in this molecule due to its potential bioactive properties and applications in drug discovery and flavor and fragrance formulations.
The molecular structure of (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid features a 12-carbon carboxylic acid backbone with a 3-oxo group and conjugated diene system at positions 4,11(13). This configuration contributes to its reactivity and potential interactions with biological targets. Recent studies have explored its role as a precursor for synthesizing more complex sesquiterpenoids, which are valuable in pharmaceutical research. The compound's chiral center at carbon-12 adds to its stereochemical complexity, making it an interesting subject for asymmetric synthesis studies.
In the context of current research trends, (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid has been investigated for its potential anti-inflammatory and antimicrobial properties. These studies align with the growing demand for natural compounds with therapeutic potential, especially in the era of increasing antibiotic resistance. The compound's eudesmane skeleton is structurally similar to several known bioactive molecules, which has spurred interest in its structure-activity relationships. Researchers are particularly curious about how modifications to its oxo group or diene system might enhance its biological activity.
The isolation of (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid typically occurs from various plant sources, particularly those in the Asteraceae family. This natural origin makes it appealing to industries focused on green chemistry and sustainable sourcing of chemical compounds. The extraction and purification processes have been optimized in recent years, with advances in chromatographic techniques improving yields and purity. These developments are crucial for ensuring the compound's availability for both research and potential commercial applications.
From a commercial perspective, (+)-3-oxoeeusma-4,11(13)-dien-12-oic acid has found niche applications in the flavor and fragrance industry. Its structural features contribute to potential aromatic properties that could be valuable in creating unique scent profiles. The compound's terpenoid nature makes it particularly interesting for applications requiring natural-derived ingredients, a growing market segment driven by consumer demand for clean-label products. Companies specializing in natural product chemistry are actively exploring its potential in these areas.
Analytical characterization of (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming the compound's structure and purity, especially given the complexity of its stereochemistry. Recent publications have detailed improved analytical protocols that can distinguish this compound from similar sesquiterpenoids, addressing a common challenge in natural product research.
In the realm of synthetic chemistry, (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid serves as an important building block for the preparation of more complex molecules. Its diene functionality makes it suitable for Diels-Alder reactions, while the carboxylic acid group allows for various derivatization strategies. These synthetic applications are particularly relevant to pharmaceutical research, where modified eudesmane derivatives are being explored for their medicinal potential.
The stability and storage conditions of (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid are important considerations for researchers and manufacturers. The compound's conjugated diene system makes it somewhat sensitive to light and oxygen, requiring proper storage in amber glass under inert atmosphere for long-term preservation. These handling requirements are typical for many unsaturated terpenoids and are well-documented in recent technical literature.
Looking toward future applications, researchers are particularly excited about the potential of (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid in biocatalysis and enzyme-mediated transformations. The compound's structure presents interesting possibilities for microbial biotransformation, which could lead to novel derivatives with enhanced bioactivity. This approach aligns with current trends in green chemistry and sustainable production methods for fine chemicals.
For researchers sourcing (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid, quality parameters such as optical purity and isomeric composition are critical specifications. Reputable suppliers typically provide comprehensive analytical data, including chiral HPLC profiles to verify enantiomeric purity. These quality controls are essential for ensuring reproducible results in both academic and industrial applications of this specialized compound.
The scientific literature surrounding (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid continues to grow, with recent publications exploring its potential in various contexts. From its role in plant defense mechanisms to its utility as a chemical probe for studying biological systems, this compound represents an intriguing intersection of chemistry and biology. As analytical techniques advance and biological screening methods become more sophisticated, our understanding of this molecule's full potential will undoubtedly expand.
In summary, (+)-3-oxoeudesma-4,11(13)-dien-12-oic acid (CAS No. 62458-42-8) stands as a fascinating subject of study at the nexus of natural product chemistry and applied research. Its unique structural features, combined with growing interest in bioactive terpenoids, position it as a compound with significant potential across multiple scientific and industrial domains. As research progresses, we can anticipate new discoveries about its properties and applications that will further enhance its scientific and commercial value.
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